8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .
Synthesis Analysis
The compound originated from a structure-based virtual screening made on IDO1 active site . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis
The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . This ring system is isoelectronic with that of purines .Scientific Research Applications
Antifungal Applications
Triazole derivatives, including 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic methylated sterol intermediates and a decrease in ergosterol within the cell membrane, resulting in increased membrane fluidity and ultimately, cell death.
Anticancer Activity
The triazole nucleus is a common feature in many anticancer drugs. It can interact with various enzymes and receptors in the biological system, which makes it a valuable scaffold for designing anticancer agents . The presence of the difluoromethyl group in 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could potentially enhance its anticancer properties by increasing its ability to interact with and inhibit the function of cancer-related targets.
Antimicrobial Properties
Triazoles are known for their antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria . The introduction of bromine and difluoromethyl groups may confer additional antimicrobial properties to the compound, potentially making it effective against multidrug-resistant pathogens.
Enzyme Inhibition
Triazole derivatives can act as enzyme inhibitors, targeting a variety of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes are involved in numerous physiological processes, and their inhibition can be exploited for therapeutic purposes, such as in the treatment of glaucoma, Alzheimer’s disease, and osteoporosis.
Anti-inflammatory and Analgesic Effects
The triazole ring system has been associated with anti-inflammatory and analgesic effects . The structural features of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine may allow it to modulate the inflammatory response and provide pain relief in various inflammatory conditions.
Antiviral Potential
Triazole compounds have shown promise as antiviral agents. They can interfere with the replication of viruses by targeting viral enzymes or by disrupting the viral life cycle . The unique structure of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be explored for its potential antiviral applications, possibly against emerging viral threats.
Mechanism of Action
The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial player in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .
Future Directions
The compound represents a promising strategy in cancer immunotherapy as it is able to boost the immune response and to work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .
properties
IUPAC Name |
8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHZEZZIJDWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)F)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193166 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1440512-65-1 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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